2-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-3-21-15-7-5-4-6-13(15)17(20)19-12-8-9-14-16(10-12)22-11(2)18-14/h4-10H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPANKXMNONZHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide typically involves the following steps:
Formation of 2-methylbenzo[d]thiazole: This can be achieved by cyclization of 2-aminothiophenol with acetic acid.
Ethylation: The 2-methylbenzo[d]thiazole is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Amidation: The ethylated product is then reacted with benzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder in acetic acid.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, acetic acid.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
2-(Ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a monoamine oxidase inhibitor, which could be useful in treating neurodegenerative disorders such as Parkinson’s disease.
Biological Research: The compound’s antimicrobial and anticancer properties make it a candidate for developing new therapeutic agents.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide involves the inhibition of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting these enzymes, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative and psychiatric disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide with structurally analogous benzothiazole-benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Substituent Variations
Key structural analogs include:
Key Observations :
- Melting Points: Analogs with bulkier substituents (e.g., thiazol-2-ylamino in 7t, ) exhibit higher melting points (237.7–239.1 °C), suggesting stronger intermolecular interactions due to polarizable sulfur atoms and aromatic stacking .
Biological Activity
2-(Ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzothiazole moiety, an ethylthio group, and a benzamide functional group. These structural features contribute to its diverse biological properties, including antimicrobial and anticancer activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of 2-methylbenzo[d]thiazole : This is achieved through cyclization of 2-aminothiophenol with acetic acid.
- Ethylation : The resulting 2-methylbenzo[d]thiazole is ethylated using ethyl iodide in the presence of a base like potassium carbonate.
- Amidation : The ethylated product is reacted with benzoyl chloride in the presence of triethylamine to yield the final compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition. For instance, studies have shown that derivatives of benzothiazole exhibit good antifungal activity against pathogens such as Botrytis cinerea and Fusarium graminearum, suggesting that similar compounds may also possess comparable effects .
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly as a potential therapeutic agent against various cancer cell lines. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected by this compound are still under investigation, but it is believed to interact with cellular signaling pathways critical for cancer progression .
The primary mechanism of action for this compound appears to involve the inhibition of monoamine oxidase (MAO) enzymes. By inhibiting MAO, the compound increases levels of neurotransmitters such as dopamine and serotonin in the brain, which may have implications for treating neurodegenerative disorders like Parkinson's disease. Additionally, its interaction with microbial enzymes may contribute to its antimicrobial effects.
Case Study 1: Antimicrobial Screening
A study conducted on various benzamide derivatives revealed that compounds similar to this compound exhibited varying degrees of antifungal activity. For example, certain derivatives showed inhibition rates exceeding those of standard antifungal agents at specific concentrations (100 mg/L), indicating potential for therapeutic development against fungal infections .
Case Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in a dose-dependent manner. Cells treated with the compound showed significant reductions in viability compared to untreated controls, highlighting its potential as an anticancer agent .
Comparative Analysis
To better understand the efficacy of this compound, it can be compared with similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | High | Moderate |
| 6-Bromo-2-methylbenzo[d]thiazole | Structure | Moderate | Low |
| Benzo[d]imidazo[2,1-b]thiazole derivatives | Structure | High | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
